One-Step vs. Multi-Step Synthesis
The synthetic method disclosed in CN119371352A achieves the direct, one-step conversion of 2,6-dichloro-3-fluoropyridine to 6-chloro-3-fluoro-2-methoxypyridine, compared to traditional multi-step approaches that require sequential halogenation, protection/deprotection, and methoxylation steps [1]. This process eliminates intermediate isolation and purification steps entirely.
| Evidence Dimension | Number of synthetic steps from 2,6-dichloro-3-fluoropyridine to target |
|---|---|
| Target Compound Data | 1 step |
| Comparator Or Baseline | Multi-step traditional synthesis routes (typically 3-4 steps) |
| Quantified Difference | 100% reduction in reaction steps from 2,6-dichloro-3-fluoropyridine to product |
| Conditions | Reaction in methanol solvent with base at low temperature under inert atmosphere |
Why This Matters
Reduction from multi-step to single-step synthesis directly translates to lower process mass intensity, reduced solvent consumption, and faster cycle time in kilogram-scale manufacturing.
- [1] CN119371352A. A kind of synthetic method of 6-chloro-3-fluoro-2-methoxypyridine. Chinese Patent, 2024. View Source
